molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine

Cat. No.: B12911432
CAS No.: 87976-98-5
M. Wt: 230.61 g/mol
InChI Key: ROKGVHIZOVNAID-UHFFFAOYSA-N
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Description

2-(3-(6-Chloropyridazin-3-yl)ureido)acetic acid is a chemical compound with the molecular formula C7H7ClN4O3 and a molecular weight of 230.61 g/mol . This compound is known for its unique structure, which includes a chloropyridazine moiety linked to a ureido group and an acetic acid side chain. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, modulating their activity. The ureido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-(6-Chloropyridazin-3-yl)ureido)propionic acid: Similar structure but with a propionic acid side chain.

    2-(3-(6-Chloropyridazin-3-yl)ureido)butyric acid: Similar structure but with a butyric acid side chain.

Uniqueness

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid is unique due to its specific combination of a chloropyridazine moiety and an acetic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

87976-98-5

Molecular Formula

C7H7ClN4O3

Molecular Weight

230.61 g/mol

IUPAC Name

2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid

InChI

InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15)

InChI Key

ROKGVHIZOVNAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl

Origin of Product

United States

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